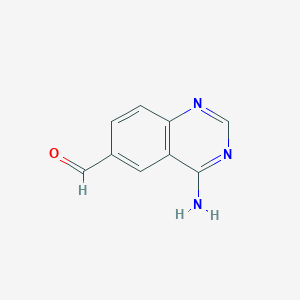

4-Aminoquinazoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

648449-11-0 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-aminoquinazoline-6-carbaldehyde |

InChI |

InChI=1S/C9H7N3O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-5H,(H2,10,11,12) |

InChI Key |

FMMPPXMXTZFWNB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C=O)C(=NC=N2)N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=NC=N2)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 4 Aminoquinazoline 6 Carbaldehyde

Reactivity of the Carbaldehyde Group at the C-6 Position

The aldehyde functional group at the C-6 position of the 4-aminoquinazoline core is a key site for a variety of chemical transformations, including condensation reactions, oxidation and reduction, and nucleophilic additions. These reactions allow for the introduction of diverse structural motifs, enabling the synthesis of a wide range of derivatives.

Condensation Reactions (e.g., Schiff Base Formation)

The carbaldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds by the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine. This transformation is fundamental in creating larger, more complex molecules.

A notable application of this reactivity is seen in reductive amination processes. For instance, 4-anilino-6-aminoquinazoline can be reductively alkylated with various aldehydes. nih.gov This reaction implicitly involves the formation of a Schiff base intermediate between the amino group at C-6 and the aldehyde, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This demonstrates the inherent ability of a functional group at the C-6 position to form an imine linkage. By analogy, 4-aminoquinazoline-6-carbaldehyde is expected to react efficiently with a variety of primary amines to form the corresponding Schiff base derivatives, which are valuable intermediates in their own right.

Table 1: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

|---|

This table illustrates a related reaction where an amine at the C-6 position condenses with an aldehyde, supporting the reverse reaction for this compound.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group at the C-6 position can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important functional groups.

Oxidation: The transformation of the C-6 carbaldehyde to a 4-aminoquinazoline-6-carboxylic acid derivative can be achieved using standard oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) are known to convert aromatic aldehydes to their corresponding carboxylic acids. masterorganicchemistry.com Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or silver oxide (Ag₂O) can also be employed, often under less harsh conditions, which can be advantageous when dealing with sensitive functional groups on the quinazoline (B50416) ring. The resulting carboxylic acid is a versatile intermediate, enabling further derivatization through amide bond formation or esterification. nih.govhacettepe.edu.tr

Reduction: The reduction of the C-6 aldehyde to a 6-(hydroxymethyl) group is a common and straightforward transformation. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing aldehydes and ketones and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). quora.comwizeprep.comlibretexts.org For a more potent option, lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent like tetrahydrofuran (B95107) (THF), which will also readily reduce the aldehyde to the primary alcohol. quora.comlibretexts.orgyoutube.com The resulting 4-amino-6-(hydroxymethyl)quinazoline is a useful building block for further modifications, such as etherification or conversion to a halomethyl group for subsequent substitution reactions.

Table 2: Expected Oxidation and Reduction Products

| Starting Material | Transformation | Reagent(s) | Product |

|---|---|---|---|

| This compound | Oxidation | KMnO₄ or PCC | 4-Aminoquinazoline-6-carboxylic acid |

Nucleophilic Additions to the Carbaldehyde

The electrophilic carbon of the C-6 carbaldehyde is susceptible to attack by a variety of carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation, allowing for the extension of the carbon skeleton.

Grignard and Organolithium Reactions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add to aldehydes to form secondary alcohols upon acidic workup. byjus.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent would be expected to produce a secondary alcohol where a new alkyl or aryl group is attached to the former carbonyl carbon. Care must be taken with these highly reactive nucleophiles to avoid potential side reactions with the N-H bonds of the 4-amino group, which may necessitate the use of a protecting group strategy.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. nih.govmasterorganicchemistry.comchadsprep.comlibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. Applying this to this compound would allow for the synthesis of 4-amino-6-(vinyl-substituted)quinazolines, introducing a versatile double bond that can be further functionalized.

Modifications and Substitutions on the Quinazoline Ring System

Beyond the reactivity of the aldehyde group, the quinazoline ring itself offers positions for further chemical modification, notably at the C-2 and N-3 positions.

Derivatization at the C-2 Position

The C-2 position of the quinazoline scaffold is a common site for introducing substituents to modulate the molecule's properties. One established method involves starting with a 2,4-dichloroquinazoline (B46505) precursor. The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the one at C-2. mdpi.com This allows for the selective introduction of an amino group at C-4. The remaining chlorine at C-2 can then be substituted by another nucleophile, often requiring more forcing conditions or metal catalysis (e.g., Suzuki or Buchwald-Hartwig coupling) to install various groups, including aryl, alkyl, or other heteroatom-based substituents.

Functionalization at the N-3 Position

The nitrogen atom at the N-3 position can also be a target for derivatization, particularly through alkylation. While direct N-alkylation of 4-aminoquinazolines can be complex, studies on the closely related quinazolin-4-ones have shown that N-3 alkylation is a feasible and regioselective process under certain conditions. juniperpublishers.com For 4-aminoquinazolines, functionalization at N-3 may occur through a tautomeric equilibrium with the corresponding 4-iminoquinazoline. This imino tautomer would present a reactive N-3 position similar to that in quinazolin-4-ones.

Another potential pathway for functionalization involves the formation of a quinazoline N-oxide. Treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of a 4-aminoquinazoline-3-oxide. Such N-oxides are valuable intermediates that can activate the quinazoline ring for further transformations. nih.govscbt.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Anilino-6-aminoquinazoline |

| Sodium triacetoxyborohydride |

| Trifluoroacetic acid |

| Schiff base / Imine |

| Hemiaminal |

| 4-Aminoquinazoline-6-carboxylic acid |

| Potassium permanganate |

| Pyridinium chlorochromate |

| Silver oxide |

| (4-Aminquinazolin-6-yl)methanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Tetrahydrofuran |

| Grignard reagent |

| Organolithium reagent |

| Phosphonium ylide |

| Oxaphosphetane |

| Triphenylphosphine oxide |

| 4-Amino-6-(vinyl-substituted)quinazoline |

| 2,4-Dichloroquinazoline |

| 4-Iminoquinazoline |

| Quinazolin-4-one |

| 4-Aminoquinazoline-3-oxide |

Structural Variations at the Amino Group at C-4

The amino group at the C-4 position of the quinazoline ring is a key site for structural modification, allowing for the introduction of a wide array of substituents to modulate the properties of the resulting molecules. Common strategies include N-arylation, N-alkylation, and acylation.

N-Arylation: The introduction of aryl or heteroaryl moieties at the C-4 amino group is a widely employed strategy. A common synthetic route involves the nucleophilic substitution of a 4-chloroquinazoline (B184009) precursor with a desired aniline (B41778) or its derivative. beilstein-journals.orgnih.gov Microwave-assisted synthesis has been shown to accelerate these reactions, often leading to higher yields in shorter timeframes, even with electron-poor amines. beilstein-journals.orgnih.gov For instance, the reaction of a 4-chloroquinazoline with various anilines in a mixture of THF and water under microwave irradiation can efficiently produce a library of N-aryl-4-aminoquinazolines. nih.gov

N-Alkylation: Alkyl groups can be introduced at the C-4 amino position through several methods. One common approach is reductive amination. For example, a 6-aminoquinazoline derivative can be reductively alkylated with aldehydes using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃). nih.gov While this example involves a C-6 amino group, the principle is applicable to the C-4 position. Direct N-alkylation of quinazolin-4(3H)-ones with alkyl halides in the presence of a base like potassium carbonate or cesium carbonate has also been reported, typically leading to N-alkylation at the N-3 position. juniperpublishers.com However, for a pre-formed 4-aminoquinazoline, direct alkylation of the exocyclic amino group would be the primary consideration.

Acylation: The C-4 amino group can be acylated to form amide derivatives. This is typically achieved by reacting the 4-aminoquinazoline with an acyl chloride or anhydride (B1165640) in the presence of a base. This modification can influence the electronic properties and hydrogen bonding capacity of the molecule.

Table 1: Examples of Structural Variations at the C-4 Amino Group of the Quinazoline Scaffold This table presents general reactions applicable to the 4-aminoquinazoline core, illustrating potential transformations for this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Arylation | 4-Chloroquinazoline, Substituted Aniline, Microwave, THF/H₂O | N-Aryl-4-aminoquinazoline |

| N-Alkylation | Aldehyde, NaBH(OAc)₃, Isopropyl acetate | N-Alkyl-4-aminoquinazoline |

| Acylation | Acyl chloride, Base | N-Acyl-4-aminoquinazoline |

Introduction of Diverse Chemical Moieties at Other Ring Positions (e.g., C-7, C-8)

Functionalization of the quinazoline ring at positions other than C-4 and C-6 allows for further fine-tuning of a molecule's properties. Positions C-7 and C-8 are common targets for introducing diverse chemical groups.

One strategy involves starting with a pre-functionalized anthranilamide or anthranilonitrile. For example, to introduce alkoxy groups at the C-7 position, a synthesis might start from an N'-[5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl]-N,N-dimethylformamidine, which upon cyclization and further reaction, yields 4-aminoquinazolines with a functionalized alkoxy side chain at C-7. asianpubs.org

Another approach is the direct functionalization of the quinazoline core. For instance, 6,7-dialkoxy-4-anilinoquinazolines can be prepared from a 6-acetoxy-7-methoxyquinazolone precursor through a multi-step process involving deprotection, chlorination, and subsequent nucleophilic substitution and alkylation. researchgate.net While these examples often involve quinazolinone intermediates, the strategies for introducing substituents on the benzene (B151609) ring portion of the scaffold are broadly applicable. Research has shown that substituents at the C-6 and C-7 positions, such as alkyl-thiobenzothiazole side chains, can be crucial for biological activity. nih.gov

Table 2: Strategies for Functionalization at Other Ring Positions This table outlines general approaches for modifying the quinazoline ring, which can be adapted for this compound.

| Position(s) | Strategy | Example Precursor/Reagent | Resulting Moiety |

| C-7 | Synthesis from functionalized starting material | N'-[5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl]-N,N-dimethylformamidine | 7-O-alkoxy side chain |

| C-6, C-7 | Multi-step synthesis from quinazolinone | 6-Acetoxy-7-methoxyquinazolone | 6,7-Dialkoxy groups |

| C-6 | Substitution | 4-Anilinoquinazolines with a leaving group at C-6 | 6-Alkyl-thiobenzothiazole |

Molecular Hybridization Strategies Utilizing the this compound Scaffold

Molecular hybridization, the combination of two or more pharmacophores into a single molecule, is a powerful strategy in drug design. nih.gov The this compound scaffold is an excellent candidate for such strategies, with its multiple points for modification.

Fusion with Other Heterocyclic Systems (e.g., Indole (B1671886), Benzimidazole (B57391), Triazole)

The fusion or linking of the 4-aminoquinazoline core with other heterocyclic systems like indole, benzimidazole, and triazole has been explored to create novel chemical entities.

Indole: Hybrids of indole and 4-aminoquinazoline have been designed and synthesized. rsc.org One approach involves the condensation of a 6-amino-2-methylquinazolin-4(3H)-one with isatin (B1672199) (1H-indole-2,3-dione) or its derivatives, often using an imine linkage. rsc.orgnih.gov

Benzimidazole: Benzimidazole moieties have been incorporated into quinazoline structures. nih.gov For example, regioisomeric quinazoline/benzimidazole hybrids have been synthesized by designing molecules that increase lipophilicity through alkyl/allyl groups on the benzimidazole and aryl groups on the quinazoline moiety. nih.gov

Triazole: Triazole-linked 4-aminoquinazoline hybrids are another area of active research. rsc.orgresearchgate.net These can be synthesized via click chemistry, for instance, by linking the quinazoline and triazole scaffolds through a thioether linkage. rsc.org

Linker Chemistry for Conjugate Formation

The formation of conjugates, such as antibody-drug conjugates (ADCs) or PEGylated molecules, requires specific linker chemistry. The this compound scaffold offers two primary handles for conjugation: the C-4 amino group and the C-6 carbaldehyde group.

The C-6 carbaldehyde is a particularly useful functional group for forming conjugates. It can react with hydrazide-functionalized molecules to form stable hydrazone linkers. mdpi.com Hydrazone linkers are known for their pH-dependent stability, being relatively stable at physiological pH but cleavable in the more acidic environment of endosomes and lysosomes. mdpi.com Alternatively, the aldehyde can react with alkoxy-amine functionalized molecules to form oxime linkages. nih.gov

The C-4 amino group can also be used for conjugation. For example, it can be acylated with a linker that contains a terminal functional group for attachment to a larger molecule.

PEGylation: PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the pharmacokinetic properties of molecules. nih.gov A PEGylation approach has been successfully applied to 4-aminoquinazoline derivatives. nih.gov For example, homodimeric 6-benzhydryl-4-amino-quinazoline–PEG conjugates have been synthesized by amide coupling of a suitable 4-aminoquinazoline derivative with a PEG diamine. nih.gov

Self-Immolative Linkers: In the context of ADCs, self-immolative linkers like p-aminobenzyl alcohol (PAB) are frequently used in conjunction with enzymatically cleavable sequences (e.g., valine-citrulline). nih.govunimi.itmdpi.com Upon cleavage of the peptide by lysosomal proteases, the PAB moiety undergoes a 1,6-elimination to release the payload. nih.govunimi.it Such a linker could be attached to the C-4 amino group of the this compound scaffold.

Table 3: Linker Chemistry for Conjugate Formation This table summarizes potential linker strategies using the functional groups of this compound.

| Linkage Type | Functional Group on Scaffold | Reagent on Linker | Key Features |

| Hydrazone | C-6 Carbaldehyde | Hydrazide | pH-sensitive cleavage |

| Oxime | C-6 Carbaldehyde | Alkoxy-amine | Stable linkage |

| Amide | C-4 Amino Group | Carboxylic acid (activated) | Stable linkage |

| PEG | C-4 Amino Group or other position | PEG-diamine/monoamine | Improved pharmacokinetics |

| Self-Immolative | C-4 Amino Group | Val-Cit-PAB-COOH | Enzymatic cleavage, payload release |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Quinazoline (B50416) Core on Biological Activity Profiles

The strategic placement of different chemical moieties at various positions on the quinazoline ring system can dramatically alter the compound's interaction with biological targets, thereby modulating its efficacy and selectivity.

Role of Substituents at the C-2 Position

The C-2 position of the quinazoline ring offers a valuable site for modification to influence biological activity. While extensive SAR studies specifically on 4-aminoquinazoline-6-carbaldehyde are limited, general principles from related quinazoline series provide significant insights. For instance, in the context of kinase inhibitors, the introduction of various groups at the C-2 position can impact potency and selectivity. Studies on 2-aminoquinazolines as Cdk4 inhibitors have shown that appropriate substitution at this position can lead to high levels of selectivity against other closely related serine-threonine kinases. nih.gov In other series, the introduction of moieties like pyridin-3-yl at the C-2 position of 6-bromo-4-substituted quinazolines has been found to be crucial for potent EGFR inhibition and anticancer activity against cell lines such as MCF-7. google.com

Influence of the Amino Group and its Derivatization at C-4

The amino group at the C-4 position is a critical determinant of the biological activity of quinazoline derivatives, often acting as a key hydrogen bond donor in interactions with target proteins. Derivatization of this amino group, particularly with substituted anilino moieties, has been a highly successful strategy in the development of potent kinase inhibitors.

In a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, the nature of the substituent on the anilino ring significantly modulated antiviral activity. nih.gov For example, a 4-bromo substituent on the aniline (B41778) ring maintained potency, while 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups led to a reduction in activity. Interestingly, a 4-trifluoromethyl group slightly enhanced the inhibitory potency. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent at this position.

| Compound | C-4 Anilino Substituent | Anti-MERS-CoV Activity (IC₅₀, µM) |

| 6 | 4-Bromo | Maintained potency |

| 7 | 4-Fluoro | Reduced potency |

| 8 | 3-Chloro | Reduced potency |

| 9 | 4-Cyano | Reduced potency |

| 10 | 3-Acetyl | Reduced potency |

| 11 | 4-Trifluoromethyl | Slightly improved potency |

| Data derived from a study on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. nih.gov |

Effects of Substituents at the Carbaldehyde Position (C-6) on Activity

The carbaldehyde group at the C-6 position represents a versatile chemical handle for introducing a wide array of substituents, thereby fine-tuning the biological activity of the 4-aminoquinazoline scaffold. While direct SAR studies on the modification of the C-6 carbaldehyde are not extensively reported, valuable insights can be gleaned from studies on derivatives where this position is varied.

In the development of anti-MERS-CoV agents based on a 4-anilino-6-aminoquinazoline core, the 6-amino group, which can be conceptually derived from the 6-carbaldehyde via reductive amination, was subjected to various modifications. nih.gov This provides a strong indication of the types of functionalities that can be tolerated at this position. For instance, reductive alkylation of the 6-amino group with various aldehydes to introduce N-substituted benzylamine (B48309) moieties was explored. While a 3-amidobenzyl amine analogue was detrimental to activity, a trifluoromethyl substituent at the 3-position of the benzylamine retained the inhibitory effect. nih.gov Furthermore, replacing the benzylamine with aliphatic amines like di-n-butyl and cyclohexyl resulted in little inhibitory effect, and the introduction of amide groups at this position was also found to be detrimental. nih.gov This suggests that the nature of the substituent at the C-6 position is critical, with specific steric and electronic requirements for optimal activity.

| C-6 Substituent | Effect on Anti-MERS-CoV Activity |

| 3-Amidobenzyl amine | Detrimental |

| 3-Trifluoromethylbenzyl amine | Retained activity |

| Di-n-butyl amine | Little inhibitory effect |

| Cyclohexyl amine | Little inhibitory effect |

| Amide groups | Detrimental |

| Observations from SAR studies on 4-anilino-6-aminoquinazoline derivatives. nih.gov |

Significance of Substituents at Other Peripheral Sites (e.g., C-7, C-8)

Substitutions at other peripheral sites of the quinazoline ring, such as C-7 and C-8, can also play a significant role in modulating biological activity. In many series of kinase inhibitors, the C-7 position has been a key point for introducing solubilizing groups or moieties that can form additional interactions with the target enzyme. For example, in the context of EGFR inhibitors, the presence of substituents at the C-6 or C-7 positions is often a necessary pharmacophoric feature. researchgate.net

In a study of 4-anilino-6-aminoquinazoline derivatives, the introduction of a methoxy (B1213986) group at the C-7 position of a potent compound was investigated. nih.gov While the specific impact on activity was not detailed in the provided information, it underscores the importance of exploring substitutions at this position. Generally, small, electron-donating groups at the C-6 and C-7 positions of the quinazoline ring have been shown to increase the activity of EGFR inhibitors. acs.org

Rational Molecular Design Approaches

The development of potent and selective drugs based on the this compound scaffold relies heavily on rational molecular design strategies. These approaches leverage the understanding of ligand-protein interactions and the principles of medicinal chemistry to guide the synthesis of optimized compounds.

Ligand-Based Drug Design Principles

In the absence of a high-resolution crystal structure of a target protein, ligand-based drug design methods are invaluable. These approaches utilize the SAR data from a series of active compounds to build a pharmacophore model, which defines the essential structural features required for biological activity.

For quinazoline derivatives, a common pharmacophore model for kinase inhibition includes:

A heterocyclic core (the quinazoline ring) that occupies the adenine (B156593) region of the ATP binding site.

A hydrogen bond donor (the C-4 amino group) that interacts with the hinge region of the kinase.

Substituents at various positions (e.g., C-4, C-6, C-7) that project into specific pockets of the ATP binding site to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based design. researchgate.net By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR models can predict the activity of novel, unsynthesized molecules. For quinazoline derivatives, 2D and 3D-QSAR models have been successfully employed to guide the design of new anticancer agents with improved efficacy. researchgate.net These models can highlight the importance of specific steric, electronic, and hydrophobic features at different positions of the quinazoline scaffold, providing a roadmap for further optimization.

Fragment-Based Drug Design Considerations

Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery, focusing on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then optimized and linked together to create more potent and selective drug candidates. The 4-aminoquinazoline core is a well-established pharmacophore in this approach, and the presence of a carbaldehyde group at the 6-position of this compound offers several advantages for FBDD. nih.gov

The aldehyde functional group is a versatile chemical handle. It can readily undergo a variety of chemical reactions, such as reductive amination, Wittig reactions, and condensations, to introduce diverse chemical moieties. This allows for the rapid generation of a library of derivatives from the initial fragment hit, a process central to the "fragment growing" or "fragment linking" strategies in FBDD. For instance, the aldehyde can be used to explore the chemical space around the 6-position of the quinazoline ring, probing for interactions with the target protein that can enhance binding affinity and selectivity.

In a hypothetical FBDD campaign targeting a specific kinase, this compound could serve as a starting fragment. Its 4-amino group could anchor the molecule in the ATP-binding site, forming key hydrogen bonds, while the 6-carbaldehyde group extends into a less conserved region of the pocket. A library of amines could then be reacted with the aldehyde to generate a series of derivatives with varying sizes, shapes, and electronic properties. The biological activity of these derivatives would then be screened to identify substituents that favorably interact with the target.

Table 1: Illustrative Example of a Fragment-Growing Approach Using this compound

| Derivative | Modification at C6-position | Hypothetical Target Interaction | Potential for Further Optimization |

| This compound | Aldehyde | Initial weak binding, potential for H-bond formation | High |

| N-((4-aminoquinazolin-6-yl)methyl)aniline | Reductive amination with aniline | Pi-stacking with aromatic residues | Moderate |

| N-((4-aminoquinazolin-6-yl)methyl)ethanamine | Reductive amination with ethylamine | Hydrophobic interactions | High |

| 1-(4-aminoquinazolin-6-yl)prop-2-en-1-ol | Grignard reaction with vinylmagnesium bromide | Introduction of a chiral center and a hydroxyl group for H-bonding | High |

This table is for illustrative purposes to demonstrate the principles of fragment-based drug design and does not represent actual experimental data.

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional shape (conformation) of a molecule and its stereochemistry are critical for its ability to bind to a biological target. Conformational analysis of this compound and its derivatives is therefore essential for understanding their biological activity and for designing more effective drugs.

Molecular modeling techniques, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, can be employed to predict the preferred conformations of this compound and its derivatives. nih.gov These studies can reveal the lowest energy conformations and the rotational barriers of the C6-substituent, providing insights into the molecule's flexibility and how it might adapt its shape to fit into a binding site.

Furthermore, reactions involving the 6-carbaldehyde group can introduce new stereocenters, leading to the formation of enantiomers or diastereomers. For example, a Grignard reaction with an organometallic reagent will generate a chiral alcohol. The different stereoisomers of such a derivative can have vastly different biological activities, as one isomer may fit perfectly into a binding pocket while the other may not. This highlights the importance of stereochemistry in molecular recognition.

For instance, in the context of kinase inhibition, the precise orientation of a substituent at the 6-position can determine whether it forms a favorable interaction with a specific amino acid residue in the binding pocket. Studies on related 6-substituted quinazolines have shown that even small changes at this position can have a dramatic impact on selectivity. acs.org A detailed conformational and stereochemical analysis of this compound derivatives is therefore crucial for optimizing their interactions with their biological targets and for developing drugs with high potency and selectivity.

Mechanistic Investigations of Biological Interactions Preclinical Focus

Enzyme Inhibition Mechanisms and Target Identification

Derivatives of 4-aminoquinazoline have been extensively studied as inhibitors of a wide range of enzymes, demonstrating their versatility in targeting key players in cellular signaling and metabolic pathways.

Kinase Inhibition

The 4-aminoquinazoline core is a well-established pharmacophore for kinase inhibitors, with several approved drugs for cancer treatment built upon this structure. These derivatives are known to target both tyrosine and serine/threonine kinases.

Key kinases inhibited by 4-aminoquinazoline derivatives include:

Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of transmembrane tyrosine kinase receptors, EGFR is a critical mediator of cell proliferation, survival, and migration. The 4-anilinoquinazoline (B1210976) scaffold is a classic framework for EGFR inhibitors. The introduction of different substituents on the quinazoline (B50416) core allows for fine-tuning of the inhibitory activity. For instance, the aryl urea (B33335) group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activity by increasing interactions with key amino acids in the active pocket.

Vascular Endothelial Growth Factor Receptor (VEGFR): Quinazoline derivatives have been developed as inhibitors of VEGFR, a key regulator of angiogenesis. Vandetanib, a quinazoline-based drug, targets both VEGFR and EGFR.

Phosphoinositide 3-Kinase (PI3K): As an intracellular lipid kinase, PI3K is a central component of the PI3K/AKT/mTOR signaling pathway, which governs cell proliferation, migration, and survival. The 4-aminoquinazoline scaffold has been utilized in the design of PI3K inhibitors.

Aurora Kinase: These serine/threonine kinases are crucial for cell cycle regulation. A quinazoline-based compound was identified as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), demonstrating the potential of this scaffold to target multiple kinases involved in cancer progression.

Fms-Like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). A quinazoline-based multi-kinase inhibitor was developed to target both FLT3 and Aurora Kinase.

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of the closely related quinazolinone structure have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. These compounds were designed to mimic the structure of methotrexate, a known DHFR inhibitor. Molecular modeling studies have been used to assess the binding of these compounds within the active site of human DHFR. Some of these quinazolinone analogs have shown potent DHFR inhibition, with IC50 values in the sub-micromolar range.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX-15) Modulation

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are involved in inflammation and cancer. COX exists in two main isoforms, COX-1 and COX-2. While specific studies on the direct inhibition of COX and LOX by 4-Aminoquinazoline-6-carbaldehyde were not identified, the broader class of heterocyclic compounds has been explored for this purpose. For example, a series of 6,7-diaryl-2,3-1H-dihydropyrrolizines were developed as dual inhibitors of COX-1/COX-2 and 5-lipoxygenase.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. A study focused on identifying new cores for AChE inhibitors found that the 4-aminoquinoline (B48711) scaffold, a structure related to 4-aminoquinazoline, exhibited cholinesterase inhibitory effects. This suggests that the 4-amino structural motif within a heterocyclic ring system could be a starting point for designing novel cholinesterase inhibitors.

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, 4-aminoquinazoline derivatives have been shown to modulate the activity of important receptors involved in the innate immune response.

Toll-Like Receptor 4 (TLR4) Agonism/Antagonism

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS). Substituted 4-aminoquinazolines have been identified as small molecule activators of NF-κB, with their activity predominantly mediated through the human TLR4/MD-2 complex.

Interestingly, these 4-aminoquinazoline derivatives are considered "non-lipid-like" activators of TLR4, distinguishing them from natural ligands like LPS. Their activation of TLR4 is dependent on the co-receptor MD-2 but independent of CD14. Computational studies suggest that these compounds bind primarily to human MD-2 within the TLR4/MD-2 complex. Furthermore, modifications to the quinazoline scaffold can influence the resulting immunological activity, with some derivatives showing preferential stimulation of human over mouse innate immune cells. The ability of these compounds to activate interferon signaling pathways has also been noted.

The following table summarizes the biological targets of 4-aminoquinazoline derivatives discussed in this article.

| Target Class | Specific Target | Observed Activity of 4-Aminoquinazoline Derivatives |

| Enzymes | ||

| Kinases | ||

| EGFR | Inhibition | |

| VEGFR | Inhibition | |

| PI3K | Inhibition | |

| Aurora Kinase | Inhibition | |

| FLT3 | Inhibition | |

| Dihydrofolate Reductase (DHFR) | Inhibition (by quinazolinone analogs) | |

| Cyclooxygenase (COX-1, COX-2) | Modulation (by related heterocyclic compounds) | |

| Lipoxygenase (LOX-15) | Modulation (by related heterocyclic compounds) | |

| Cholinesterase | Inhibition (by 4-aminoquinoline analogs) | |

| Receptors | ||

| Toll-Like Receptor 4 (TLR4) | Agonism/Modulation |

Opioid Receptor-Like 1 (ORL1) Antagonism

These investigations have culminated in the identification of specific 4-aminoquinazoline derivatives that exhibit high affinity and selectivity for the ORL1 receptor over other opioid receptors such as mu, delta, and kappa. nih.gov For instance, the compound (1R,2S)-N-[(1R,2S)-2-({2-[(4-chlorophenyl)carbonyl]amino-6-methylquinazolin-4-yl}amino)cyclohexyl]guanidine dihydrochloride (B599025) was identified as a particularly potent ORL1 antagonist, demonstrating up to 3000-fold selectivity. nih.gov Molecular modeling has been employed to understand the structural features that contribute to the high affinity and selectivity of these compounds for the ORL1 receptor. nih.gov This line of research highlights the potential of the 4-aminoquinazoline scaffold as a basis for developing selective ORL1 receptor antagonists. nih.gov

Adrenoceptor Modulation

There is a lack of direct evidence in the scientific literature detailing the adrenoceptor modulation properties of this compound. However, the quinazoline scaffold is a known pharmacophore in compounds that interact with adrenoceptors. For instance, some pyrimidinone derivatives, which are structurally related to quinazolines, have been shown to act on α-adrenoceptors.

Cellular Pathway Interference and Phenotypic Effects (In Vitro/In Vivo Preclinical)

Inhibition of Cell Proliferation and Induction of Apoptosis

The 4-aminoquinazoline scaffold is a core component of numerous compounds investigated for their anticancer properties, which are often characterized by the inhibition of cell proliferation and the induction of apoptosis. nih.govresearchgate.net While specific data for this compound is not available, various derivatives have demonstrated significant antiproliferative and apoptotic effects in preclinical studies. nih.govnih.gov

Several studies have shown that novel 4-aminoquinazoline derivatives can effectively inhibit the growth of various cancer cell lines. nih.govresearchgate.net For example, one derivative, referred to as compound 6b, was found to suppress cell proliferation by inhibiting the PI3Kα kinase with an IC50 of 13.6 nM. nih.govresearchgate.net This inhibition of the PI3K/Akt pathway is a key mechanism for its anticancer effects. nih.gov Furthermore, this compound was shown to induce apoptosis through a mitochondrial-dependent pathway. nih.govresearchgate.net

Other research has identified quinazoline-sulfonamide hybrids that exert strong cytotoxicity against cancer cells. nih.gov Specifically, compounds 4d and 4f were found to be highly effective against MCF-7 breast cancer cells, with IC50 values of 2.5 µM and 5 µM, respectively. nih.gov The mechanism of action for these compounds involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. nih.gov The evasion of apoptosis is a hallmark of cancer, and compounds that can trigger this process are considered promising therapeutic candidates. nih.gov

The induction of apoptosis by these derivatives is often confirmed through methods such as Annexin V-FITC/PI double labeling, which allows for the quantification of apoptotic cells. nih.gov Studies have shown that treatment with these compounds leads to a significant increase in the population of apoptotic cells in a concentration-dependent manner. nih.gov

| Compound | Cell Line | IC50 (µM) | Apoptotic Effect |

| Compound 4d | MCF-7 | 2.5 | Induces apoptosis |

| Compound 4f | MCF-7 | 5 | Induces apoptosis |

This table presents the in vitro antiproliferative and apoptotic effects of selected 4-aminoquinazoline derivatives.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, 4-aminoquinazoline derivatives have been shown to interfere with the cell cycle of cancer cells, another critical mechanism for their anticancer activity. nih.govnih.gov The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a fundamental aspect of cancer.

Research has demonstrated that certain 4-aminoquinazoline derivatives can cause cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating. nih.govnih.gov For example, compound 6b, a PI3Kα inhibitor, was found to cause G1 cell cycle arrest. nih.govresearchgate.net This arrest is a consequence of the inhibition of PI3K signaling, which plays a vital role in cell cycle progression. nih.gov

Similarly, the quinazoline-sulfonamide hybrids, compounds 4d and 4f, were also shown to inhibit the proliferation of MCF-7 cells by modulating cell cycle progress at the G1 phase. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of cells in the G1 phase after treatment with these compounds. nih.gov Arresting the cell cycle at the G1 phase is a key target for anticancer drug development as it is a critical checkpoint for cell growth. nih.gov

In other studies, different derivatives have been found to cause cell cycle arrest at the G2/M phase. For instance, a 6-nitro-4-substituted quinazoline derivative, compound 6c, was reported to induce cell cycle arrest at the G2/M phase in addition to promoting apoptosis. nih.gov

| Compound | Cell Line | Effect on Cell Cycle |

| Compound 6b | HCT116 | G1 phase arrest |

| Compound 4d | MCF-7 | G1 phase arrest |

| Compound 4f | MCF-7 | G1 phase arrest |

| Compound 6c | Not Specified | G2/M phase arrest |

This table summarizes the effects of various 4-aminoquinazoline derivatives on cell cycle progression in cancer cell lines.

Suppression of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is known to regulate these processes. nih.gov While direct studies on this compound are lacking, the broader class of 4-aminoquinazoline derivatives has been investigated for its potential to inhibit these malignant behaviors.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and survival, as it supplies tumors with necessary nutrients and oxygen. The PI3K signaling pathway is also involved in regulating angiogenesis. nih.gov Although no specific research has been found regarding the direct effect of this compound on angiogenesis, the inhibitory action of 4-aminoquinazoline derivatives on the PI3K pathway suggests a potential role in anti-angiogenic activity. nih.gov

Diverse Biological Activity Profiles (Mechanistic Research Focus)

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. researchgate.netbohrium.com While direct biological profiling of this compound is limited in publicly available research, the extensive investigation of its derivatives provides a strong indication of its potential therapeutic applications across various diseases. The aldehyde group at the 6-position offers a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases, which have been a major focus of research. mdpi.comnih.gov

Antibacterial and Antifungal Mechanisms

Derivatives of this compound, particularly Schiff bases and other substituted quinazolinones, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. researchgate.netbiomedpharmajournal.orgnih.gov The proposed mechanism for the antibacterial action of many quinazolinone derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Molecular docking studies have supported this hypothesis, showing that these compounds can fit into the ATP-binding pocket of DNA gyrase. nih.govnih.gov

The antimicrobial spectrum of these derivatives often includes both Gram-positive and Gram-negative bacteria. For instance, various synthesized quinazolinone Schiff base derivatives have shown good activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The nature and position of substituents on the quinazoline ring and the aromatic aldehyde used to form the Schiff base play a crucial role in determining the potency and spectrum of antimicrobial activity.

In terms of antifungal activity, certain quinazoline derivatives have exhibited efficacy against fungi such as Candida albicans and Aspergillus niger. biomedpharmajournal.orgmdpi.com The mechanism of antifungal action is less clearly defined but is thought to involve the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound Type | Test Organism | Activity Level | Reference |

|---|---|---|---|

| Quinazolinone Schiff bases | Escherichia coli | Good | nih.gov |

| Quinazolinone Schiff bases | Pseudomonas aeruginosa | Good | nih.gov |

| Quinazolinone Schiff bases | Staphylococcus aureus | Good | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-one | E. coli, A. niger, P. aeruginosa, C. albicans | Excellent (specific derivatives) | biomedpharmajournal.org |

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Type | Test Organism | Activity Level | Reference |

|---|---|---|---|

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong | mdpi.com |

| Substituted quinazoline derivatives | Candida albicans | Strong | mdpi.com |

Antiviral and Antiparasitic Actions

The exploration of 4-aminoquinazoline derivatives has extended to their potential as antiviral agents. A notable study identified a series of 4-anilino-6-aminoquinazoline derivatives as potent inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov One of the lead compounds from this series demonstrated a high inhibitory effect with a favorable selectivity index in cell-based assays. nih.gov The mechanism of action is thought to be related to the inhibition of a viral or host-cell kinase essential for viral replication, a hypothesis supported by the known activity of many 4-aminoquinazolines as kinase inhibitors. nih.gov

Regarding antiparasitic activity, various quinazoline derivatives have been investigated. For example, N6-(ferrocenmethyl)quinazoline-2,4,6-triamine has shown high activity against Leishmania promastigotes and intracellular amastigotes with low cytotoxicity to mammalian cells. mdpi.com Other derivatives have been evaluated for their ability to inhibit beta-hematin formation, a crucial process in the survival of the malaria parasite Plasmodium falciparum. mdpi.com

Anti-inflammatory Pathways

The anti-inflammatory potential of the quinazoline scaffold is well-established. mdpi.comnih.gov Derivatives of 4-aminoquinazoline have been designed and synthesized as potent anti-inflammatory agents. mdpi.com The primary mechanism of action for many of these compounds is the inhibition of pro-inflammatory enzymes and signaling pathways. As discussed in section 5.3, the modulation of the NF-κB pathway and the subsequent reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6 is a key anti-inflammatory mechanism. eurjchem.com

Studies have shown that certain substituted pyrrolo-quinazoline and 4-amino quinazoline derivatives exhibit significant anti-inflammatory activity in preclinical models, with potency comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. mdpi.com The structural features of these molecules are critical for their activity, with specific substitutions on the quinazoline ring enhancing their anti-inflammatory effects. nih.gov

Mechanisms of Anticonvulsant, Antihypertensive, and Antidiabetic Activities

The versatility of the quinazoline scaffold is further demonstrated by its exploration in other therapeutic areas, although specific mechanistic studies on derivatives of this compound are sparse. The broader class of quinazoline derivatives has been reported to possess anticonvulsant, antihypertensive, and antidiabetic activities. researchgate.netbohrium.com

The anticonvulsant activity of some quinazolinone derivatives is thought to be mediated through their interaction with GABA-A receptors, enhancing GABAergic inhibition in the central nervous system. Other proposed mechanisms include the blockade of voltage-gated sodium or calcium channels.

For antihypertensive effects, the mechanism often involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure. Prazosin, a well-known antihypertensive drug, features a 4-aminoquinazoline core.

The antidiabetic potential of quinazoline derivatives is an emerging area of research. Proposed mechanisms include the inhibition of enzymes such as α-glucosidase, which would delay carbohydrate digestion and absorption, and potential modulation of insulin (B600854) signaling pathways. eurjchem.com

Investigation into Neurobiological Activities (e.g., Anti-Alzheimer, Antipsychotic)

While direct investigations into the neurobiological activities of this compound are not available, the chemical tractability of the aldehyde group allows for the synthesis of derivatives with potential applications in neuroscience. For instance, Schiff base derivatives of other heterocyclic compounds have been investigated as potential anti-Alzheimer's agents. researchgate.net These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. researchgate.net Given that Schiff bases can be readily formed from this compound, this presents a promising avenue for future research into novel anti-Alzheimer's drug candidates.

Furthermore, the quinazoline scaffold itself has been explored for various central nervous system activities, including antipsychotic potential. The diverse pharmacological profile of quinazoline derivatives suggests that with appropriate structural modifications, it may be possible to develop compounds that interact with key neurotransmitter systems in the brain, such as dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in the pathophysiology of psychosis.

Computational Chemistry and Modeling Approaches

Quantum Mechanical Studies

Quantum mechanical methods are used to study the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on related quinazoline (B50416) derivatives have utilized DFT to calculate parameters such as HOMO-LUMO energy gaps, ionization potential, and electron affinity to understand their reactivity and stability. nih.govresearchgate.net For instance, DFT calculations at the B3LYP/6–31G* level have been performed for quinazolinone Schiff base derivatives to analyze their ground-state geometries and electronic properties. nih.gov However, specific DFT calculation results for 4-aminoquinazoline-6-carbaldehyde are not present in the reviewed literature.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For various quinazolinone derivatives, MEP analysis has been conducted to identify regions of negative potential, typically associated with lone pair-bearing atoms, and positive potential, usually found around hydrogen atoms. researchgate.net This analysis provides insights into intermolecular interactions. No specific MEP analysis for this compound has been reported.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor.

Prediction of Binding Modes and Affinities

For numerous 4-aminoquinazoline derivatives, molecular docking studies have been crucial in predicting their binding modes within the ATP-binding site of various kinases, like the Epidermal Growth Factor Receptor (EGFR). nih.govekb.eg These studies often report binding energies and inhibition constants. For example, docking studies on novel 4-anilinoquinazoline (B1210976) derivatives against EGFR and VEGFR-2 have been performed to understand their anticancer activity. Specific docking studies and predicted binding affinities for this compound are not available.

Identification of Key Interacting Residues and Binding Site Characteristics

Docking and molecular dynamics simulations on related compounds have successfully identified key amino acid residues, such as Met769 in EGFR, that form crucial hydrogen bonds with the quinazoline scaffold. nih.gov These interactions are vital for the inhibitory activity of the compounds. While these findings highlight common interaction patterns for the 4-aminoquinazoline class, a specific analysis of the interacting residues for this compound is absent from the literature.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into conformational stability and the persistence of key interactions. MD simulations have been applied to quinazoline-2,4,6-triamine derivatives to analyze the stability of the ligand-protein complex and the formation of hydrogen bonds. nih.gov Such detailed dynamic studies for this compound have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for developing mathematical relationships between the chemical structure of a series of compounds and their biological activity. For derivatives of the 4-aminoquinazoline scaffold, including this compound, QSAR studies are instrumental in understanding the key structural features that govern their therapeutic effects. These models help in predicting the activity of untested compounds, thereby guiding the synthesis of more potent and selective molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for 4-aminoquinazoline derivatives has been a focus of numerous research efforts, targeting a wide range of diseases. These models are built by correlating various calculated molecular descriptors with experimentally determined biological activities.

For instance, three-dimensional QSAR (3D-QSAR) modeling has been successfully applied to 4-anilinoquinazoline derivatives with anticancer activity targeting the epidermal growth factor receptor (EGFR) kinase. nih.gov In these studies, Molecular Field Analysis is used to generate steric and electrostatic descriptors for a set of aligned structures. nih.gov Statistical methods like Partial Least Squares (PLS) are then employed to develop the QSAR model, using training and test set approaches for validation. nih.gov Such models have demonstrated good internal and external predictability for EGFR kinase inhibition. nih.gov

Similarly, QSAR models have been established for quinazoline derivatives exhibiting cytotoxic activity against breast cancer cell lines, such as MCF-7. nih.gov These models use various chemometric methods, including multiple linear regressions, to establish a relationship between structural features (described by topological, quantum, physicochemical, or electronic parameters) and the observed anti-breast cancer activity. nih.gov

The application of QSAR is not limited to cancer. Statistically valid predictive models have been reported for 4-aminoquinoline (B48711) analogues active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These models utilize techniques like multiple linear regression and partial least squares, and their analysis suggests that chemical features enabling accumulation in the parasite's food vacuole are crucial for activity. nih.gov In another study, docking-guided 3D-QSAR analysis was performed on 4-aminoquinoline-1,3,5-triazines as inhibitors of P. falciparum dihydrofolate reductase (PfDHFR), resulting in a robust model for predicting inhibitor binding. ugm.ac.id

The Monte Carlo method has also been used for QSAR modeling of maleimide (B117702) derivatives, which share some structural similarities with kinase inhibitors, targeting glycogen (B147801) synthase kinase-3β. nih.gov These models, which represent molecular structures using the Simplified Molecular Input-Line Entry System (SMILES), have shown high statistical quality. nih.gov Furthermore, multi-target QSAR (mt-QSAR) models have been developed to design versatile inhibitors of proteins in different pathogenic parasites, demonstrating the broad applicability of these predictive approaches. nih.gov

| Compound Class | Target/Activity | QSAR Method | Statistical Technique | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-Anilinoquinazoline derivatives | Anticancer (EGFR kinase inhibition) | 3D-QSAR | Partial Least Squares (PLS) | Steric and electrostatic fields are significant for activity. | nih.gov |

| Quinazoline derivatives | Cytotoxic (MCF-7 breast cancer cell line) | 2D-QSAR | Multiple Linear Regression (MLR) | Identified key physicochemical and electronic parameters for cytotoxicity. | nih.gov |

| 4-Aminoquinoline analogues | Antimalarial (P. falciparum) | QSAR | MLR, PLS | Descriptors relate to the compound's mechanism of action. | nih.gov |

| 4-Aminoquinoline-1,3,5-triazines | Antimalarial (PfDHFR inhibition) | 3D-QSAR (Docking-guided) | Not specified | Generated a model with high R² (0.881) and Q² (0.773) values. | ugm.ac.id |

| Maleimide derivatives | GSK-3β inhibition | QSAR (Monte Carlo method) | Not specified | Identified structural fragments responsible for increasing or decreasing inhibitory activity. | nih.gov |

Feature Selection and Model Validation Techniques

The reliability and predictive power of a QSAR model depend heavily on two critical steps: the selection of relevant molecular descriptors (feature selection) and rigorous validation of the resulting model. nih.govresearchgate.net

Feature Selection: The process of developing a QSAR model often starts with the calculation of a large number of molecular descriptors. Feature selection techniques are then applied to identify the most relevant subset of these features, which helps to reduce model complexity, minimize the risk of overfitting, and improve interpretability. nih.govresearchgate.net Common feature selection methods include:

Stepwise Regression: This involves sequentially adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. nih.govmdpi.com

Genetic Algorithms: These are optimization algorithms inspired by natural evolution that can efficiently search for an optimal combination of descriptors. nih.gov

Swarm Intelligence: Techniques like ant colony optimization and particle swarm optimization, which simulate the collective behavior of social organisms, have also been employed for feature selection in QSAR. nih.gov

The primary goal of feature selection is to eliminate redundant, noisy, and irrelevant descriptors, thereby reducing the dimensionality of the data without losing significant information. researchgate.net

Model Validation: Validation is essential to establish the statistical significance and predictive ability of a QSAR model. researchgate.net It assesses the model's robustness and its capacity to predict the activity of new, untested compounds. mdpi.com Validation is typically divided into internal and external validation.

Internal Validation: This process assesses the stability of the model using the training set data. A common technique is cross-validation (CV) , particularly the leave-one-out (LOO-CV) method, where the model is repeatedly re-built, leaving out one compound at a time to be predicted by the model built from the remaining compounds. The predictive ability is often expressed as the cross-validated correlation coefficient (Q² or R²cv). A high Q² value (typically > 0.5) is considered indicative of a robust model. researchgate.net Y-randomization, or response data randomization, is another crucial internal validation method where the biological activity data is shuffled to ensure the original model's statistics are not due to chance correlation. nih.govresearchgate.net

External Validation: This is considered the most stringent test of a model's predictive power. It involves using the developed QSAR model to predict the biological activities of a separate "test set" or "external set" of compounds that were not used during the model development process. researchgate.netmdpi.com The predictive capability is evaluated by parameters such as the predictive R² (R²pred). A model is generally considered predictive if the R²pred value is greater than 0.6. researchgate.net

| Validation Type | Technique | Key Metric(s) | Purpose | Reference |

|---|---|---|---|---|

| Internal Validation | Cross-Validation (e.g., Leave-One-Out) | Q² (or R²cv) | To assess the robustness and internal predictive ability of the model. | researchgate.net |

| Y-Randomization | Low R² and Q² for randomized models | To ensure the model is not the result of a chance correlation. | nih.gov | |

| External Validation | Prediction on an external test set | R²pred | To assess the model's ability to predict the activity of new compounds. | mdpi.com |

Virtual Screening and De Novo Design Strategies

The 4-aminoquinazoline scaffold serves as a valuable starting point for both virtual screening and de novo design strategies aimed at discovering novel bioactive compounds. These computational approaches leverage structural information of targets and ligands to identify or create molecules with desired therapeutic properties.

Virtual Screening: Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as an enzyme or a receptor. nih.gov For the 4-aminoquinazoline family, this approach has been used to identify new inhibitors for various targets.

For example, a collaborative virtual screening effort identified a 2-aryl-4-aminoquinazoline series with in vivo efficacy against Trypanosoma cruzi, the parasite causing Chagas disease. acs.org In another study targeting EGFR, a library of 4,6,7-trisubstituted quinazoline derivatives was virtually screened using molecular docking. derpharmachemica.com This process ranked compounds based on their binding energy (ΔG), with the top-ranking compounds analyzed for their potential as EGFR inhibitors. derpharmachemica.com Such studies often employ filters, like Lipinski's rule of five, to select for compounds with drug-like properties before performing more computationally intensive docking calculations. nih.gov The results of these screenings can reveal structure-binding relationships; for instance, it was found that a substituted N-anilino ring at position 4 of the quinazoline dramatically increased binding affinity to EGFR due to hydrogen bonding. derpharmachemica.com

De Novo Design and Scaffold Hopping: De novo design strategies aim to build novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. arxiv.org The 4-aminoquinazoline core can be used as a starting scaffold in such designs. Reinforcement learning coupled with deep generative models represents an advanced approach where an AI agent learns to build molecules in 3D space, optimizing for activity, binding affinity, and synthetic accessibility simultaneously. arxiv.org

A related strategy is scaffold hopping , where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to discover new chemotypes with improved properties. nih.gov This approach has been used to design new 4-aminoquinazolines with potent antimycobacterial activity. nih.gov By being inspired by the pharmacophoric features of known antimycobacterial agents, researchers designed a series of compounds and identified the N-(3-phenylpropyl)-quinazolin-4-amine scaffold as a promising new lead. nih.gov These strategies highlight the versatility of the 4-aminoquinazoline framework in generating novel chemical entities for drug discovery campaigns. nih.govnih.gov

| Strategy | Compound Class/Scaffold | Target | Key Outcome | Reference |

|---|---|---|---|---|

| Virtual Screening | 2-Aryl-4-aminoquinazoline derivatives | Trypanosoma cruzi | Identification of a series with in vivo efficacy. | acs.org |

| Virtual Screening (Docking) | 4,6,7-Trisubstituted quinazoline derivatives | EGFR | Identified compounds with high binding affinity; established structure-binding relationships. | derpharmachemica.com |

| Structure-based Virtual Screening | Quinazoline derivatives from PubChem | EGFR | Identified seven compounds with better binding scores than the control drug, dacomitinib. | nih.gov |

| Scaffold Hopping | N-(3-phenylpropyl)-quinazolin-4-amine | Mycobacterium tuberculosis | Discovery of a potent and selective new chemotype with intracellular efficacy. | nih.gov |

| De Novo Design (AI-based) | Scaffold-based inhibitors | General protein targets | Proposed a framework to generate target-specific candidates from a starting scaffold. | arxiv.org |

Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable tools for elucidating the molecular architecture of 4-Aminoquinazoline-6-carbaldehyde. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

¹H NMR: The proton NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring, the amino group protons, and the aldehydic proton. The protons on the benzene (B151609) portion of the quinazoline ring would show characteristic splitting patterns based on their coupling with neighboring protons. The aldehydic proton would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The amino group protons would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon framework. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift, generally above 190 ppm. The spectrum would also display distinct signals for the quaternary and protonated carbons of the quinazoline ring system.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, while HSQC spectra would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further aid in establishing long-range correlations between protons and carbons, confirming the connectivity of the entire molecule.

Hypothetical ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.5 | s |

| H-5 | ~8.0 | d |

| H-7 | ~8.3 | dd |

| H-8 | ~7.8 | d |

| -CHO | ~10.0 | s |

| -NH₂ | ~7.5 | br s |

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155 |

| C-4 | ~158 |

| C-4a | ~120 |

| C-5 | ~129 |

| C-6 | ~135 |

| C-7 | ~130 |

| C-8 | ~125 |

| C-8a | ~150 |

| -CHO | ~192 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₉H₇N₃O), the expected exact mass would be approximately 173.0589 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173. The fragmentation pattern would likely involve the loss of the formyl group (CHO) resulting in a fragment at m/z 144, and subsequent fragmentation of the quinazoline ring system. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Expected Fragmentation Pattern in Mass Spectrometry:

| Fragment Ion (m/z) | Possible Neutral Loss |

| 173 | [M]⁺ |

| 145 | CO |

| 144 | CHO |

| 117 | HCN from m/z 144 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amino (N-H), aldehyde (C=O and C-H), and aromatic (C=C and C-H) groups.

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amino) | 3400-3200 (two bands) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aldehyde) | 2850-2750 |

| C=O stretch (aldehyde) | 1710-1690 |

| C=N and C=C stretch (aromatic) | 1650-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), would be expected to display absorption maxima corresponding to the π → π* transitions of the quinazoline ring system and the n → π* transition of the carbonyl group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a synthesized compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical compounds. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The purity of the compound would be determined by the area percentage of its peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying any impurities. By coupling the HPLC system to a mass spectrometer, it is possible to obtain the mass spectrum of each eluting peak, thereby confirming that the major peak corresponds to the molecular weight of this compound and providing structural information about any co-eluting impurities.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for 4-Aminoquinazoline-6-carbaldehyde Derivatives

The 4-aminoquinazoline core is a recognized privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. researchgate.net Consequently, the development of new and improved synthetic pathways for its derivatives is a continuous pursuit. bohrium.com Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly methods.

Key areas for exploration include:

Metal-Catalyzed Reactions: While copper and palladium-catalyzed reactions are established, the exploration of other metal catalysts such as iron, rhodium, and zinc could offer novel synthetic routes with different substrate scopes and reaction conditions. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates and improving yields, often in solvent-free conditions, presenting a greener alternative to conventional heating. nih.govresearchgate.net

One-Pot Cascade Reactions: Designing multi-step reactions in a single pot without isolating intermediates can significantly enhance efficiency and reduce waste. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.

These advanced synthetic methodologies will be crucial for generating diverse libraries of this compound derivatives for biological screening and other applications. researchgate.net

Exploration of New Reactivity Profiles for the Carbaldehyde Functionality

The carbaldehyde group at the 6-position of the 4-aminoquinazoline scaffold is a versatile functional handle for a wide array of chemical transformations. While standard aldehyde chemistry is applicable, future research should aim to uncover novel reactivity profiles.

Potential areas of investigation include:

Novel Condensation Reactions: Exploring new types of condensation partners beyond simple amines and hydrazines to create more complex and diverse molecular architectures.

Asymmetric Synthesis: Developing catalytic asymmetric methods for reactions involving the carbaldehyde group to generate chiral derivatives with potentially enhanced biological specificity.

Photoredox Catalysis: Utilizing light-mediated reactions to access unique bond formations and functional group interconversions that are not achievable through traditional thermal methods.

Multi-component Reactions: Designing reactions where three or more starting materials combine in a single step to rapidly build molecular complexity around the this compound core.

Unlocking new reactivity patterns will significantly expand the chemical space accessible from this versatile starting material.

Investigation of Multi-Target Directed Ligands Based on the Quinazoline (B50416) Scaffold

The complexity of many diseases, such as cancer and Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. mdpi.comacs.org The quinazoline scaffold is an excellent platform for designing such agents. mdpi.comnih.gov

Future research in this area will focus on:

Rational Design: Employing structure-based drug design and computational modeling to rationally design quinazoline derivatives that can interact with multiple, disease-relevant targets. nih.gov

Hybridization Strategies: Combining the this compound core with other pharmacophores known to inhibit different targets to create hybrid molecules with dual or multiple activities.

Kinase and Non-Kinase Targets: While quinazolines are well-known kinase inhibitors, exploring their potential to inhibit other enzyme families or receptor types will be a key area of future investigation. nih.gov

The development of MTDLs based on the 4-aminoquinazoline scaffold holds significant promise for creating more effective and less resistance-prone therapies for complex diseases. nih.gov

Advanced Computational Methodologies for Predictive Design

In silico methods are becoming indispensable tools in modern drug discovery and materials science. researchgate.netresearchgate.net For this compound derivatives, advanced computational approaches can accelerate the design and optimization process.

Future directions include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Combining the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment to model enzymatic reactions and predict binding affinities with high accuracy.

Machine Learning and Artificial Intelligence: Utilizing AI algorithms to analyze large datasets of quinazoline derivatives to predict their biological activity, physicochemical properties, and potential off-target effects. researchgate.net

Advanced Molecular Dynamics (MD) Simulations: Employing enhanced sampling techniques in MD simulations to explore the conformational landscape of quinazoline derivatives and their interactions with biological targets over longer timescales. nih.govnih.gov

Predictive ADME/Tox Modeling: Developing more accurate computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel quinazoline derivatives early in the design phase. jcsp.org.pk

These computational strategies will be instrumental in guiding the synthesis of new compounds with improved properties and a higher probability of success.

Application of this compound in Materials Science and Chemical Sensing (Non-Biological)

Beyond its well-established role in medicinal chemistry, the unique electronic and structural properties of the this compound scaffold make it an attractive candidate for applications in materials science and chemical sensing.

Potential future research includes:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of novel quinazoline derivatives for use as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs): Exploring the potential of these compounds as electron donor or acceptor materials in organic solar cells.